molecular formula C9H5BrFNO B2931610 6-bromo-7-fluoro-2H-isoquinolin-1-one CAS No. 1938129-80-6

6-bromo-7-fluoro-2H-isoquinolin-1-one

Cat. No.: B2931610
CAS No.: 1938129-80-6
M. Wt: 242.047
InChI Key: SBGPPELXVBDHFX-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-2H-isoquinolin-1-one (CAS 1938129-80-6) is a high-purity chemical building block with significant utility in medicinal chemistry and organic synthesis. This compound, with the molecular formula C9H5BrFNO and a molecular weight of 242.04 g/mol, serves as a versatile precursor for the construction of more complex nitrogen-containing heterocycles, particularly isoquinolin-1(2H)-one and related scaffolds . These scaffolds are recognized for their broad biological potential, and research indicates that such derivatives are investigated for the treatment of various conditions, including inflammation-based diseases and central nervous system (CNS) disorders . A prominent application in modern research is the development of novel antibacterial agents. This compound and its derivatives are key intermediates in the synthesis of complex molecules like pyrimido-isoquinolin-quinones, which have demonstrated potent in vitro activity against multidrug-resistant Gram-positive pathogens, specifically methicillin-resistant Staphylococcus aureus (MRSA) . The bromo and fluoro substituents on the isoquinoline ring system make it a valuable substrate for further functionalization via metal-catalyzed cross-couplings and nucleophilic aromatic substitutions, enabling rapid diversification for structure-activity relationship (SAR) studies . As a For Research Use Only product, it is intended solely for laboratory research and chemical synthesis. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet (SDS) prior to use, as this compound may be harmful if swallowed and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGPPELXVBDHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 7 Fluoro 2h Isoquinolin 1 One and Its Synthetic Precursors

Retrosynthetic Analysis of 6-Bromo-7-fluoro-2H-isoquinolin-1-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made across the newly formed bonds that constitute the heterocyclic ring. Key strategies revolve around breaking the C-N and C-C bonds of the pyridinone ring.

Common retrosynthetic approaches for the isoquinolone core include:

C-H Activation Approach: Disconnection of the C3-C4 and N-C1 bonds leads back to a substituted benzamide (B126) (a 3-bromo-4-fluorobenzamide (B1271551) derivative) and a two-carbon synthon, typically an alkyne. The benzamide's amide group acts as an internal nucleophile and a directing group for ortho C-H activation.

Annulation of Halo-arenes: A similar disconnection strategy points to an ortho-halobenzamide precursor, such as a 2-iodo- or 2-bromobenzamide, which can undergo intermolecular annulation with an alkyne.

Multi-Component Reaction (MCR) Approach: A more convergent strategy involves disconnecting the molecule into several simple building blocks. For instance, an Ugi reaction-based approach could retrospectively break the molecule down to a 2-halobenzoic acid, ammonia (B1221849), an aldehyde, and an isocyanide, which form an intermediate that can be cyclized.

These analyses suggest that key synthetic precursors for this compound would be derivatives of 3-bromo-4-fluorobenzoic acid or 3-bromo-4-fluorobenzaldehyde.

Targeted Synthesis of the this compound Core

Building upon the retrosynthetic analysis, several forward-synthetic methodologies can be employed to construct the target isoquinolone.

Intermolecular Annulation Strategies for Isoquinolone Ring Construction

Intermolecular annulation reactions, particularly [4+2] cycloadditions, are a powerful tool for building the isoquinolone scaffold. mdpi.comresearchgate.net These reactions typically involve the coupling of a benzamide derivative with a two-carbon component like an alkyne.

A plausible route to this compound via this method would involve the reaction of a 5-bromo-2-halo-4-fluorobenzamide with an acetylene (B1199291) equivalent. The reaction is often catalyzed by transition metals such as nickel or palladium, which facilitate an oxidative addition, alkyne insertion, and reductive elimination cascade to form the heterocyclic ring. mdpi.com

Table 1: Proposed Intermolecular Annulation Reaction

Benzamide PrecursorAlkyne PartnerCatalyst System (Hypothetical)Product
5-Bromo-4-fluoro-2-iodobenzamideAcetylene gasPd(OAc)₂, PPh₃, BaseThis compound

This approach offers a direct method for ring construction, with the regiochemistry being controlled by the substitution pattern of the starting benzamide.

Catalytic C-H Activation Approaches in Isoquinolone Synthesis

Transition-metal-catalyzed C-H activation has become a step- and atom-economical strategy for synthesizing complex heterocycles. researchgate.netresearchgate.net This approach avoids the pre-functionalization required in classical cross-coupling reactions.

Rhodium(III) catalysts are particularly effective for the C-H activation/annulation of benzamides with alkynes to form isoquinolones. acs.orgnih.gov These reactions often utilize an N-substituted benzamide where the substituent (e.g., N-methoxy, N-pivaloyloxy) acts as a directing group to guide the catalyst to the ortho C-H bond. nih.govmdpi.com The directing group can also function as an internal oxidant, allowing the reaction to proceed under redox-neutral conditions. acs.orgnih.gov

For the synthesis of this compound, a proposed reaction would involve N-methoxy-3-bromo-4-fluorobenzamide coupling with an alkyne. The reaction proceeds via a five-membered rhodacycle intermediate, followed by alkyne insertion and reductive elimination to yield the isoquinolone product. mdpi.comrsc.org

Table 2: Representative Rh(III)-Catalyzed Systems for Isoquinolone Synthesis

CatalystDirecting GroupOxidantSolventTemperature (°C)Reference
[CpRhCl₂]₂N-methoxyN/A (Internal)TFERoom Temp mdpi.com
CpRh(MeCN)₃₂N-pivaloyloxyN/A (Internal)DCE100 nih.gov
[Rh(OAc)₂]₂Amide (N-H)Cu(OAc)₂t-AmOH130 researchgate.net

This table presents general systems applicable to the isoquinolone core synthesis.

Copper catalysis offers an economical and less toxic alternative to precious metal catalysts for the synthesis of nitrogen heterocycles. researchgate.net Copper-catalyzed methods for isoquinolone synthesis include intramolecular cyclizations of appropriately substituted precursors and domino reactions. nih.govnih.govrsc.org For example, a highly efficient approach involves a copper-catalyzed domino reaction of Ugi adducts derived from 2-halobenzoic acids. nih.gov Another strategy is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which can be tailored to produce isoquinolones. nih.govrsc.org

A potential copper-catalyzed route to the target compound could start with 3-bromo-4-fluorobenzaldehyde, which is converted to an ortho-alkynyl oxime derivative. Subsequent intramolecular cyclization promoted by a copper salt like copper(I) iodide would yield the desired isoquinolone scaffold. nih.gov

Multi-Component Reactions (e.g., Ugi Reaction) for Isoquinolone Scaffolds

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.govrug.nl The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. nih.gov

This reaction can be ingeniously coupled with a post-cyclization step to build heterocyclic scaffolds. To construct an isoquinolone, an Ugi reaction can be performed using a 2-halobenzoic acid as the carboxylic acid component and ammonia as the amine. The resulting Ugi adduct can then undergo an intramolecular copper-catalyzed C-C coupling/annulation to furnish the isoquinolone ring. nih.gov This strategy allows for significant molecular diversity.

Table 3: Proposed Ugi-Based Synthesis Components

Carboxylic AcidAmineAldehydeIsocyanidePost-Cyclization Catalyst
5-Bromo-4-fluoro-2-iodobenzoic acidAmmoniaFormaldehydetert-Butyl isocyanideCuI, Cs₂CO₃

The traditional Pomeranz–Fritsch reaction, which involves the acid-mediated cyclization of benzalaminoacetals, can also be combined with the Ugi reaction to create diverse isoquinoline (B145761) scaffolds. nih.govacs.org

Palladium-Mediated Coupling Reactions in Brominated Isoquinolone Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are instrumental in the synthesis of complex aromatic systems, including brominated isoquinolones. The general mechanism for these reactions typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

In the context of brominated isoquinolone synthesis, palladium catalysis can be employed in various ways. One common strategy involves the annulation of an ortho-halo-substituted benzamide with an alkyne. This approach allows for the direct construction of the isoquinolone ring system. For instance, an o-iodobenzamide can react with an internal alkyne in the presence of a palladium catalyst to yield a substituted isoquinolone. While this example uses an iodine substituent, similar principles can be applied to brominated analogs, leveraging the reactivity of the carbon-bromine bond in palladium-catalyzed cycles.

The Suzuki-Miyaura coupling, another powerful palladium-catalyzed reaction, is widely used to create biaryl compounds by coupling an organoboron compound with an organohalide. This reaction could be envisioned for the late-stage functionalization of a pre-formed brominated isoquinolone core, allowing for the introduction of various substituents at the bromine-bearing position. The versatility of these palladium-catalyzed methods allows for the synthesis of a diverse library of substituted isoquinolones, which is particularly valuable in medicinal chemistry research.

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Bond Formed Typical Catalyst
Suzuki-Miyaura Organoboron & Organohalide C-C Pd(PPh₃)₄, Pd(OAc)₂
Heck Alkene & Organohalide C-C Pd(OAc)₂, PdCl₂
Sonogashira Terminal Alkyne & Organohalide C-C PdCl₂(PPh₃)₂, CuI
Buchwald-Hartwig Amine/Alcohol & Organohalide C-N, C-O Pd₂(dba)₃, Pd(OAc)₂

Preparation of Advanced Intermediates Preceding this compound

The synthesis of the target molecule, this compound, would necessitate the preparation of specific halogenated aromatic precursors. The substitution pattern of the final product (bromo at position 6 and fluoro at position 7) points towards a starting material based on a 4-bromo-5-fluorobenzene derivative.

Synthesis of Halogenated Benzoic Acid Derivatives

The foundational starting materials for many isoquinolone syntheses are substituted benzoic acids. For the target compound, a key intermediate would be 4-bromo-5-fluorobenzoic acid or a derivative thereof. A plausible synthetic route to a closely related and highly functionalized precursor, methyl 4-bromo-2-cyano-5-fluorobenzoate, has been documented. google.com This synthesis starts from methyl 2-amino-4-bromo-5-fluorobenzoate.

The process involves two main steps:

Diazotization and Iodination: The starting amino-benzoate is treated with an acid and sodium nitrite (B80452) to form a diazonium salt. Subsequent reaction with an iodide source, such as potassium iodide or sodium iodide, replaces the diazonium group with iodine, yielding methyl 4-bromo-5-fluoro-2-iodobenzoate. google.com This reaction is typically carried out at low temperatures (0-5 °C). google.com

Cyanation: The resulting iodo-compound is then reacted with a cyanide source, like zinc cyanide or cuprous cyanide, in a solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to introduce the cyano group, affording methyl 4-bromo-2-cyano-5-fluorobenzoate. google.com

This cyano-substituted benzoic acid ester is a versatile intermediate. The cyano and ester groups can be further manipulated to introduce the necessary functionality for the cyclization to form the isoquinolone ring.

Routes to Halogenated Benzamides as Precursors

With the halogenated benzoic acid in hand, the next step is the formation of a benzamide. This transformation is typically straightforward and can be achieved through several standard methods. A common approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia or an amine.

For example, 4-bromo-2-fluorobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to produce 4-bromo-2-fluorobenzoyl chloride. This activated intermediate is then treated with an amine to form the corresponding N-substituted benzamide. If the unsubstituted isoquinolone (N-H) is desired, aqueous ammonia can be used. This amidation step is crucial as the benzamide nitrogen is incorporated into the final isoquinolone ring.

The resulting halogenated benzamide is the direct precursor for the cyclization step to form the isoquinolone. For the synthesis of this compound, a 4-bromo-5-fluoro-2-substituted benzamide would be the key intermediate. The substituent at the 2-position would be a group that can participate in the ring-closing reaction, such as a vinyl or acetyl group.

Methodological Advancements in Isoquinolone Synthesis

Recent years have seen significant progress in the development of novel and more efficient methods for constructing the isoquinolone skeleton. These advancements often focus on improving step economy, functional group tolerance, and environmental friendliness.

One of the most powerful modern strategies is the transition-metal-catalyzed C-H activation and annulation of benzamides. Rhodium(III) catalysts, for example, have been successfully employed in the [4+2] annulation of N-substituted benzamides with alkynes. mdpi.com This reaction proceeds through the activation of an ortho C-H bond of the benzamide, which then engages in a cyclization with the alkyne partner to build the isoquinolone ring directly. This approach avoids the need for pre-functionalization (e.g., halogenation) at the ortho position, making it a highly atom-economical process.

Furthermore, radical-mediated cyclizations of benzamides have emerged as a valuable tool for synthesizing complex isoquinolinediones. rsc.org These reactions can be initiated under mild conditions and allow for the introduction of various functional groups during the cyclization process. For instance, the copper-controlled divergent cyclization of methacryloyl benzamides with perfluoroalkyl iodides can lead to either perfluorinated or cyanated isoquinolinediones depending on the reaction conditions. rsc.org

Microwave-assisted synthesis has also been shown to accelerate traditional isoquinolone syntheses, such as the Bischler-Napieralski reaction. Microwave irradiation can significantly reduce reaction times and improve yields for the cyclization of N-phenethylamides, including deactivated halogenated substrates. nih.gov

These advanced methodologies highlight the ongoing evolution of synthetic strategies towards more efficient and versatile routes for accessing complex heterocyclic structures like this compound.

Table 2: Summary of Methodological Advancements in Isoquinolone Synthesis

Methodology Key Features Catalyst/Reagent Example Precursor Type
Transition-Metal C-H Activation High atom economy, direct functionalization [RhCp*Cl₂]₂ Benzamide & Alkyne
Radical Cyclization Mild conditions, divergent synthesis AIBN, CuI Unsaturated Benzamides
Microwave-Assisted Synthesis Rapid reaction times, improved yields Triflic Anhydride N-Phenethylamides

Derivatization and Functionalization Strategies of 6 Bromo 7 Fluoro 2h Isoquinolin 1 One

Site-Selective Functionalization of the Isoquinolinone Nucleus

The 6-bromo-7-fluoro-2H-isoquinolin-1-one scaffold offers multiple sites for chemical modification. The bromine and fluorine substituents provide orthogonal handles for a variety of cross-coupling and substitution reactions. Additionally, the isoquinolinone ring system itself can be functionalized, although derivatization primarily focuses on the strategic placement of the halogen atoms, which allows for precise control over the introduction of new chemical entities. The ability to selectively modify different positions of the molecule is a key advantage in the design of targeted compound libraries.

Introduction of Diverse Chemical Moieties via Bromine and Fluorine Substituents

The presence of both bromine and fluorine on the aromatic ring of the isoquinolinone core is a key feature that allows for a wide range of derivatization strategies. These two halogens exhibit different reactivities, enabling chemists to perform sequential and site-selective modifications.

Suzuki Coupling Reactions for Aryl and Heteroaryl Substitutions

The bromine atom at the 6-position of the isoquinolinone ring is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups. By reacting this compound with various boronic acids or their derivatives in the presence of a palladium catalyst and a base, a diverse library of 6-aryl-7-fluoro-2H-isoquinolin-1-ones can be synthesized.

The general conditions for such transformations typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, a base like sodium carbonate or potassium phosphate, and a solvent system, often a mixture of an organic solvent and water. The reaction conditions can be optimized to accommodate a wide range of boronic acids, leading to products with diverse electronic and steric properties.

Table 1: Examples of Suzuki Coupling Reactions on Halogenated Scaffolds

EntryAryl HalideBoronic AcidCatalystBaseSolventProductYield (%)
16-Bromo-isoquinolinone derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O6-Phenyl-isoquinolinone derivative85
26-Bromo-isoquinolinone derivative3-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O6-(3-Pyridyl)-isoquinolinone derivative78
36-Bromo-isoquinolinone derivative4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O6-(4-Methoxyphenyl)-isoquinolinone derivative92

Note: The data in this table is illustrative and based on typical Suzuki coupling reactions on similar bromo-substituted heterocyclic systems. Specific yields for this compound would require dedicated experimental investigation.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at the 7-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the isoquinolinone core. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alcohols, and thiols. The reactivity of the fluorine atom in SNAr reactions is often higher than that of other halogens like chlorine or bromine in similar positions, a phenomenon attributed to the high electronegativity of fluorine which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex.

This selective reactivity enables the introduction of a diverse array of functional groups at the 7-position, further expanding the chemical space accessible from the starting scaffold. For instance, reaction with primary or secondary amines can introduce various alkyl or aryl amino groups, which can be crucial for modulating the pharmacological properties of the resulting molecules.

Table 2: Examples of Nucleophilic Aromatic Substitution on Fluoroaromatic Compounds

EntryFluoroaromatic SubstrateNucleophileBaseSolventProductYield (%)
17-Fluoro-isoquinolinone derivativePiperidineK₂CO₃DMSO7-(Piperidin-1-yl)-isoquinolinone derivative90
27-Fluoro-isoquinolinone derivativeSodium methoxide-Methanol7-Methoxy-isoquinolinone derivative88
37-Fluoro-isoquinolinone derivativeBenzylamineDIPEANMP7-(Benzylamino)-isoquinolinone derivative82

Note: This table provides representative examples of SNAr reactions on analogous fluoro-substituted heterocyclic systems. The specific outcomes for this compound would depend on the chosen reaction conditions.

Scaffold Decoration for Targeted Library Synthesis

The ability to selectively functionalize both the 6- and 7-positions of the isoquinolinone core makes this compound an excellent scaffold for the creation of targeted chemical libraries. By employing a sequential derivatization strategy, chemists can first perform a Suzuki coupling at the bromine position and then a nucleophilic aromatic substitution at the fluorine position, or vice versa. This "scaffold decoration" approach allows for the systematic variation of substituents at two distinct points of the molecule, leading to the generation of a matrix of related compounds.

This strategy is particularly valuable in drug discovery, where the systematic exploration of the chemical space around a core scaffold can lead to the identification of compounds with optimized activity, selectivity, and pharmacokinetic properties. The isoquinolinone core itself is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds.

Application in DNA-Encoded Library (DEL) Construction

The robust and versatile chemistry of this compound makes it an attractive scaffold for the construction of DNA-encoded libraries (DELs). DEL technology allows for the synthesis and screening of massive collections of compounds, often numbering in the billions. In a typical DEL synthesis, a chemical scaffold is attached to a unique DNA tag, and subsequent chemical modifications are recorded by the addition of specific DNA barcodes.

The orthogonal reactivity of the bromine and fluorine atoms on the this compound scaffold is highly advantageous for DEL synthesis. It allows for a "split-and-pool" approach where the scaffold-DNA conjugate can be divided into multiple portions, each undergoing a different chemical transformation at one of the halogenated positions. After each chemical step, a unique DNA tag is ligated to encode the specific building block that was introduced. This process can be repeated for the other halogenated position, leading to the exponential growth of the library size. The resulting library can then be screened against a biological target to identify binding molecules by sequencing their DNA barcodes.

The compatibility of Suzuki couplings and SNAr reactions with the aqueous conditions often required for DNA-based chemistry further enhances the utility of this scaffold in the DEL platform.

Biological Evaluation of Isoquinolinone Derivatives Derived from the 6 Bromo 7 Fluoro 2h Isoquinolin 1 One Scaffold

Investigation of Anticancer Activities in Cellular Models

Derivatives of the 6-bromo-7-fluoro-2H-isoquinolin-1-one scaffold have been investigated for their potential as anticancer agents through various mechanisms of action. These investigations have targeted key proteins and pathways involved in cancer cell proliferation, survival, and DNA repair.

Inhibition of Topoisomerase I (Top1) Activity

While direct studies on the Topoisomerase I (Top1) inhibitory activity of derivatives specifically synthesized from this compound are not extensively documented in publicly available research, the broader class of isoquinolinone derivatives has shown promise in this area. Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately, cancer cell death.

Substituted isoquinolin-1-ones have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. For instance, 3-biphenyl-N-methylisoquinolin-1-one demonstrated potent anticancer activity, highlighting the potential of the isoquinolinone core in this therapeutic area. nih.gov The exploration of different substitution patterns on the isoquinolinone ring is a key strategy in developing potent Top1 inhibitors.

Modulation of Poly(ADP-Ribose) Polymerase (PARP) Activity

A significant area of investigation for derivatives of this compound is their role as inhibitors of Poly(ADP-Ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP7. PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.

Recent patent literature has disclosed the use of this compound as a key intermediate in the synthesis of potent PARP7 inhibitors. nih.govnih.govgoogle.comgoogle.com These inhibitors are being developed for the treatment of various cancers. The general structure-activity relationship (SAR) of isoquinolinone-based PARP inhibitors reveals that modifications to the isoquinolinone core can significantly impact potency and pharmacokinetic properties. nih.gov For example, constraining a linear propylene (B89431) linker into a cyclopentene (B43876) ring in one series of isoquinolinone PARP1 inhibitors led to improved pharmacokinetic parameters while maintaining potency. nih.gov

The development of these inhibitors often involves a structure-based design approach, targeting key amino acid residues like GLU988 and LYS903 in the active site of PARP1. nih.gov The isoquinolinone scaffold serves as a robust platform for generating compounds with high biochemical and cellular potency. nih.govresearchgate.net

Below is a table summarizing the development of isoquinolinone-based PARP inhibitors:

Scaffold TypeTargetKey FindingsReference
Isoquinolinone (I & II)PARP1Good biochemical and cellular potency. Constraining the linker improved pharmacokinetic properties. nih.gov
Naphthyridinone (III)PARP1Incorporation of the nitrogen substituent into a bicyclic ring to avoid potential anilinic moiety issues, leading to a highly potent preclinical candidate. nih.gov
Tetrahydro-1(2H)-isoquinolinonePARP-1Serves as a scaffold for PARP-1 inhibitors. thieme-connect.com

Perturbation of Inhibitor of Apoptosis Proteins (IAP) Pathways

Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that regulate apoptosis, and their overexpression is a common mechanism by which cancer cells evade cell death. Targeting IAPs is therefore a promising strategy in cancer therapy.

While direct studies on this compound derivatives as IAP inhibitors are not yet prevalent, broader research into isoquinoline (B145761) derivatives has demonstrated their potential to inhibit IAPs. A study focused on ovarian cancer treatment synthesized and screened a library of 533 isoquinoline derivatives for their ability to inhibit IAPs. nih.gov Two lead compounds, B01002 and C26001, were identified that displayed significant antiproliferative and proapoptotic activity in SKOV3 ovarian cancer cells. nih.gov

These compounds were found to downregulate the protein levels of XIAP, cIAP-1, and survivin in tumor tissues. nih.gov This downregulation was associated with the activation of caspase-3 and PARP, key executioners of apoptosis. nih.gov The findings suggest that the isoquinoline scaffold is a promising starting point for the development of novel IAP inhibitors.

The following table summarizes the activity of representative isoquinoline derivatives against IAPs:

CompoundIC50 (SKOV3 cells)Tumor Growth Inhibition (TGI)Mechanism of ActionReference
B010027.65 µg/mL99.53%Downregulation of XIAP, cIAP-1, and survivin nih.gov
C2600111.68 µg/mL84.23%Downregulation of XIAP, cIAP-1, and survivin nih.gov

Targeting WD Repeat Domain 5 (WDR5)

WD Repeat Domain 5 (WDR5) is a scaffolding protein that plays a critical role in chromatin modification and gene transcription, and its overexpression is linked to various cancers. Targeting the interaction between WDR5 and its binding partners is an emerging anticancer strategy.

Research has led to the discovery of potent WDR5 inhibitors that feature a dihydroisoquinolinone bicyclic core. nih.gov These inhibitors were developed through a structure-based design approach to target the "WIN" site of WDR5. The optimized compounds exhibit picomolar binding affinity and selective antiproliferative activity in cancer cell lines that are sensitive to WDR5 inhibition, such as those with MLL fusions. nih.gov

These dihydroisoquinolinone-based WDR5 inhibitors have been shown to reduce the recruitment of the MYC oncoprotein to chromatin at genes co-bound by MYC and WDR5, thereby inhibiting the proliferation of MYC-driven cancer cells. nih.gov This demonstrates the potential of the isoquinolinone scaffold in developing inhibitors that target epigenetic mechanisms in cancer.

Exploration of Other Pharmacological Modalities

Beyond their anticancer potential, isoquinolone derivatives have been investigated for other pharmacological activities, including their ability to combat microbial infections.

Antimicrobial Properties of Related Isoquinolone Derivatives

The isoquinoline nucleus is present in many natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial effects. While specific studies on the antimicrobial properties of this compound derivatives are limited, research on related isoquinolone and bromo-fluoro substituted heterocyclic compounds provides valuable insights.

A study on new spiro-isoquinolin-1-ones, synthesized via an intramolecular Heck reaction, showed that these compounds exhibited moderate antibacterial activity against a range of microbial organisms. researchgate.net For example, one of the synthesized compounds showed good activity against E. coli with a minimum inhibitory concentration (MIC) of 0.04 mg/mL. researchgate.net

Furthermore, the introduction of bromine and fluorine atoms into heterocyclic structures is a known strategy to enhance antimicrobial activity. Studies on other classes of compounds, such as flavonoids, have shown that brominated derivatives can induce significant membrane permeabilization in bacteria like S. aureus. researchgate.net Research on flavonoids with bromine, chlorine, and nitro group substitutions has also demonstrated that these modifications significantly affect their antimicrobial properties, with some compounds showing potent inhibitory activity against pathogenic bacteria. nih.gov These findings suggest that derivatives of this compound could potentially possess interesting antimicrobial properties that warrant further investigation.

Anti-inflammatory Effects of Isoquinoline Core Structures

The isoquinoline core is a structural motif present in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory properties. researchgate.netnuph.edu.ua The planar, bicyclic aromatic ring system of isoquinoline allows it to interact with various biological targets, influencing cellular pathways involved in the inflammatory response.

Research into various isoquinoline derivatives has demonstrated their ability to modulate key inflammatory mediators. For instance, certain isoquinoline alkaloids have been shown to suppress the production of pro-inflammatory cytokines and reduce the expression of enzymes like cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade. nih.gov The anti-inflammatory potential of the isoquinoline scaffold is often attributed to its ability to interfere with critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation. nih.gov

The specific substitutions on the isoquinoline ring system play a crucial role in defining the potency and selectivity of these anti-inflammatory effects. The presence of halogen atoms, such as bromine and fluorine in the this compound scaffold, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with target proteins and thereby augmenting its anti-inflammatory activity.

Mechanisms of Action Elucidation for Bioactive Derivatives

Recent advancements have identified derivatives of the this compound scaffold as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP7. google.comgoogle.com This discovery provides a significant insight into the potential mechanism through which these compounds may exert anti-inflammatory effects. PARP enzymes are involved in various cellular processes, including DNA repair and the regulation of inflammatory responses. thieme-connect.com

The inhibition of PARP, particularly PARP-1, has been shown to have significant anti-inflammatory effects. mdpi.com PARP-1 activation can promote the transcription of pro-inflammatory genes. thieme-connect.com By inhibiting PARP, derivatives of this compound can potentially downregulate the inflammatory response. mdpi.com The mechanism of PARP inhibitors in modulating inflammation is multifaceted and includes:

Modulation of NF-κB Signaling: PARP-1 can act as a co-activator for NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of PARP-1 can therefore lead to a reduction in NF-κB-mediated gene transcription, thereby dampening the inflammatory response.

Regulation of Cytokine Production: PARP inhibitors have been observed to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), while promoting the production of anti-inflammatory cytokines like interleukin-10 (IL-10). mdpi.com This shift in the cytokine balance contributes to the resolution of inflammation.

Influence on Immune Cell Function: PARP activation is involved in the function of various immune cells. By inhibiting PARP, these isoquinolinone derivatives may modulate the activity of immune cells such as macrophages and T-cells, influencing their polarization and effector functions. For instance, PARP inhibition has been shown to affect the differentiation of T-helper cells, which play a crucial role in orchestrating the immune response. mdpi.com

The table below summarizes the potential anti-inflammatory mechanisms of action for bioactive derivatives of the this compound scaffold, based on their activity as PARP inhibitors.

Mechanism of ActionEffect on Inflammatory PathwayKey Molecular TargetsPotential Therapeutic Outcome
PARP Inhibition Downregulation of pro-inflammatory gene expressionPARP-1, PARP7Reduction of inflammation
NF-κB Pathway Modulation Inhibition of NF-κB activation and translocationNF-κB, IκB kinase (IKK)Decreased production of inflammatory mediators
Cytokine Regulation Decreased pro-inflammatory and increased anti-inflammatory cytokine productionTNF-α, IL-6, IL-1β, IL-10Attenuation of the inflammatory cascade
Immune Cell Modulation Alteration of macrophage and T-cell functionMacrophages, T-helper cellsRestoration of immune homeostasis

Structure Activity Relationship Sar Studies of Substituted Isoquinolinone Analogs

Influence of Halogenation Patterns on Biological Activity

Halogen atoms, particularly bromine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. Their introduction onto the isoquinolinone scaffold can significantly impact potency, selectivity, and pharmacokinetic profiles.

The introduction of bromine atoms to heterocyclic scaffolds like quinolines and isoquinolines can substantially enhance biological activity. Studies on related quinoline (B57606) structures have shown that the position and number of bromine substituents are critical determinants of their antiproliferative effects. For instance, the addition of bromine atoms at the C-5 and C-7 positions of a quinoline ring resulted in a significant increase in antiproliferative activity against various cancer cell lines. nih.gov This suggests that the electronic and steric properties of bromine can foster key interactions with biological targets.

Data on the antiproliferative activity of brominated quinoline analogs is presented below, illustrating the impact of bromine substitution.

Compound Substitution Pattern C6 IC50 (µM) HeLa IC50 (µM) HT29 IC50 (µM)
7 5,7-dibromo 32.3 12.8 28.1
11 5,7-dibromo-3,6-dimethoxy-8-hydroxy 15.4 26.4 15.0
17 3,5,7-tribromo-8-hydroxy 50.0 26.2 24.1
5-FU (Reference) - 240.4 258.3 252.9

This table is adapted from a study on brominated quinolines and is intended to illustrate the general effect of bromine substituents on biological activity. nih.gov

Fluorine is a unique element in drug design due to its small size, high electronegativity, and ability to form specific non-covalent interactions. When incorporated into aromatic systems like the isoquinolinone ring, fluorine can alter molecular conformation and binding affinity for macromolecular targets. nih.gov The introduction of fluorine can lead to favorable intermolecular interactions, such as C-H···F and C-F···F-C contacts, which can help stabilize the ligand-receptor complex. nih.govrsc.org

Positional Effects of Substituents on Pharmacological Profiles

The specific placement of substituents on the isoquinolinone ring is a critical factor that governs the pharmacological profile of the resulting analog. Even subtle changes in the position of a functional group can dramatically alter biological activity. acs.org For instance, studies on 3-arylisoquinolinones have demonstrated that a meta-substitution on the aryl ring significantly enhances antiproliferative activity compared to a para-substitution. acs.org This highlights the sensitivity of the biological target to the spatial arrangement of substituents.

In a series of isoquinolone derivatives developed as LPA5 receptor antagonists, it was found that methoxy (B1213986) groups at the 6- and 7-positions were essential for activity. nih.gov Similarly, SAR studies of dinapsoline, a naphth[1,2,3-de]isoquinoline derivative, showed that substitutions on different rings of the core structure had varied effects on dopamine (B1211576) receptor affinity. researchgate.net These examples emphasize that the biological response is not only dependent on the nature of the substituent but also intricately linked to its position on the scaffold. Therefore, the specific 6-bromo and 7-fluoro substitution pattern in 6-bromo-7-fluoro-2H-isoquinolin-1-one is expected to confer a distinct pharmacological profile compared to other halogenation patterns.

Design Principles for Optimized Isoquinolinone Scaffolds

The development of potent and selective therapeutic agents based on the isoquinolinone scaffold relies on several key design principles derived from extensive SAR studies. The concept of "privileged structures" suggests that certain molecular scaffolds, like isoquinoline (B145761) and quinoline, are capable of binding to multiple biological targets, making them attractive starting points for drug discovery. nih.govnih.gov

One successful strategy in drug design is fragment-based drug discovery (FBDD), where small molecular fragments that bind to a target are identified and then grown, linked, or merged to create more potent lead compounds. researchoutreach.orgfrontiersin.org This approach has been applied to the design of isoquinoline derivatives. For example, a "merging by design" strategy, which is an adaptation of FBDD, led to the development of a 5,7-disubstituted isoquinoline with good efficacy in an animal model of rheumatoid arthritis. researchoutreach.org

Furthermore, computational methods such as molecular docking and in silico screening play a crucial role in modern drug design by predicting the binding modes of ligands and guiding the optimization of scaffolds. mdpi.com These approaches, combined with empirical SAR data, allow for the rational design of isoquinolinone analogs with improved properties. The optimization process often involves fine-tuning the electronic and steric characteristics of substituents to maximize interactions with the target and enhance pharmacokinetic properties. mdpi.com

Computational and Theoretical Investigations of 6 Bromo 7 Fluoro 2h Isoquinolin 1 One Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of 6-bromo-7-fluoro-2H-isoquinolin-1-one derivatives and rationalizing their structure-activity relationships (SAR).

In studies of related isoquinolinone scaffolds, such as isoquinoline-1,3-diones, molecular docking has been successfully employed to elucidate their interactions with protein kinases like cyclin-dependent kinase 4 (CDK4). plos.orgbohrium.com These simulations typically reveal key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity. For instance, the isoquinolinone core can act as a scaffold to position substituents that interact with specific residues in the ATP-binding pocket of the kinase. Docking studies on isoindolin-1-one (B1195906) derivatives as PI3Kγ inhibitors have also been performed, showing how these molecules can be rationally designed to interact with residues in the hinge region, an alkyl affinity pocket, and a selectivity pocket. nih.gov

A typical molecular docking workflow for a this compound derivative would involve:

Preparation of the protein structure: Obtaining a high-resolution crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Ligand preparation: Generating a 3D conformation of the isoquinolinone derivative and assigning appropriate atomic charges.

Docking simulation: Using software to systematically sample different orientations and conformations of the ligand within the protein's active site.

Scoring and analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions.

The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. For example, if a docking simulation reveals an unoccupied hydrophobic pocket, a derivative with a suitable hydrophobic substituent at the corresponding position on the isoquinolinone scaffold can be synthesized and tested.

Derivative Target Protein Docking Score (kcal/mol) Key Interacting Residues
Isoindolin-1-one C34PI3Kγ-11.2Hinge region, affinity pocket, selectivity pocket
Isoquinolin-1,3-dione analogCDK4Not specifiedNot specified
Oxoquinoline-1(2H)-carboxamide 5aEGFR-8.839Asp855, Thr854

This table is interactive and can be sorted by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isoquinolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. plos.orgbohrium.com

These studies involve aligning a set of isoquinolinone derivatives with known biological activities and calculating various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. plos.orgbohrium.com Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

A robust QSAR model can:

Predict the biological activity of newly designed, unsynthesized compounds.

Provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity.

Guide the optimization of lead compounds by highlighting the key physicochemical properties that influence their potency.

For instance, a CoMSIA model for isoquinoline-1,3-dione derivatives as CDK4 inhibitors revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor properties are all important for their inhibitory activity. plos.orgbohrium.com Similarly, QSAR studies on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors have been conducted to establish a meaningful relationship between their chemical structures and bioactivity. japsonline.com The insights from such models can be used to design new derivatives with enhanced potency. plos.orgbohrium.com

QSAR Model Target q² (Cross-validated r²) r² (Non-cross-validated r²) Key Descriptors
CoMFA for isoquinoline-1,3-dionesCDK40.6950.947Steric, Electrostatic
CoMSIA for isoquinoline-1,3-dionesCDK40.6410.933Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor
3D-QSAR for pyrimido-isoquinolin-quinonesMRSANot specified0.938 (CoMFA), 0.895 (CoMSIA)Steric, Electronic, H-bond acceptor

This table is interactive and can be sorted by clicking on the column headers.

Advanced Molecular Dynamics Simulations of Isoquinolinone-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can reveal important information about the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding.

For isoquinolinone-protein complexes, MD simulations can be used to:

Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, researchers can determine if the binding mode predicted by docking is stable.

Refine the binding mode: MD simulations can reveal subtle adjustments in the ligand's position and conformation that lead to a more favorable binding interaction.

Calculate binding free energies: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone.

Identify key residues for binding: By analyzing the interactions between the ligand and individual amino acid residues throughout the simulation, it is possible to identify the residues that contribute most to the binding affinity.

De Novo Drug Design Methodologies Utilizing the Isoquinolinone Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired properties, often tailored to fit the active site of a biological target. The isoquinoline (B145761) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes the 2H-isoquinolin-1-one core an excellent starting point for de novo design strategies.

Fragment-based drug discovery (FBDD) is a powerful de novo design approach where small molecular fragments are screened for binding to a target, and then grown or linked together to create more potent lead compounds. researchoutreach.org The isoquinoline ring system has been successfully used as a template for the development of kinase inhibitors using an FBDD approach. researchoutreach.org

Modern de novo design methodologies often employ artificial intelligence and machine learning techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), to explore vast chemical spaces and generate novel molecules with optimized properties. nih.gov These methods can be trained on libraries of known active compounds to learn the underlying chemical patterns associated with a particular biological activity. A generative model could be used to create novel this compound derivatives with predicted high affinity for a specific target.

Prediction of Metabolic Pathways and Stability Profiles

In silico prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. springernature.com For this compound derivatives, computational tools can be used to predict their metabolic fate and stability, helping to identify potential liabilities before significant resources are invested in their synthesis and testing.

Various software platforms are available that can predict the likely sites of metabolism on a molecule by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. These predictions are based on models trained on large datasets of known drug metabolism data. For a this compound derivative, these tools might predict hydroxylation, dehalogenation, or other metabolic transformations.

In addition to predicting metabolic pathways, in silico models can also estimate a compound's metabolic stability, often expressed as its predicted half-life in liver microsomes. This information is crucial for optimizing the pharmacokinetic properties of a drug candidate. Furthermore, a range of other ADMET properties can be predicted, including aqueous solubility, plasma protein binding, and potential for various toxicities. ijprajournal.comresearchgate.net

ADMET Property Predicted Value for a Hypothetical Isoquinolinone Derivative Significance
Human Intestinal AbsorptionHighGood potential for oral bioavailability
Blood-Brain Barrier PenetrationLowReduced risk of central nervous system side effects
CYP2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions
Ames MutagenicityNon-mutagenicLower risk of carcinogenicity
hERG InhibitionLow riskReduced risk of cardiotoxicity

This table presents hypothetical predicted ADMET properties for an illustrative isoquinolinone derivative and is interactive.

By integrating these computational and theoretical investigations, researchers can significantly accelerate the discovery and development of novel drugs based on the this compound scaffold, leading to the identification of more effective and safer therapeutic agents.

Future Research Directions and Therapeutic Prospects of Isoquinolinone Based Agents

Development of Novel Synthetic Methodologies for Isoquinolinone Synthesis

The construction of the isoquinolinone core has traditionally relied on classic reactions, but modern organic synthesis is rapidly expanding the toolkit for creating these valuable molecules with greater efficiency, diversity, and control. harvard.edu

Transition-Metal Catalysis: A major focus of recent research has been the use of transition-metal catalysts—particularly those based on palladium, rhodium, and ruthenium—to facilitate the synthesis of isoquinolinones. researchgate.netresearchgate.net These methods often employ C–H activation, a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. mdpi.comacs.orgresearchgate.net For example, rhodium(III)-catalyzed C–H activation and annulation of benzamides with alkynes or other coupling partners provides a direct route to substituted isoquinolinones. acs.orgacs.org Such methods are highly valued for their atom economy and ability to construct complex molecules from simpler, readily available starting materials. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and powerful tool in organic synthesis, and its application to isoquinolinone construction is a growing area of interest. acs.orgresearchgate.netresearchgate.net This technique uses light to initiate chemical reactions, often under mild conditions and without the need for harsh reagents. acs.org Researchers are exploring photoredox-catalyzed pathways that involve radical intermediates to forge the key bonds of the isoquinolinone ring system, offering novel and environmentally friendly synthetic routes. researchgate.netnih.gov

Multi-Component Reactions: One-pot, multi-component reactions are highly sought after for their efficiency in building molecular complexity rapidly. acs.orgorganic-chemistry.org Future research will likely focus on developing new cascade reactions where multiple bond-forming events occur sequentially in a single operation to assemble the isoquinolinone scaffold. These strategies reduce waste, save time, and allow for the creation of diverse libraries of compounds for biological screening. organic-chemistry.org

Synthetic StrategyKey FeaturesCatalyst ExamplesRef
Transition-Metal Catalysis C-H activation, high atom economy, regioselectivity.Pd(OAc)₂, [RhCp*Cl₂]₂, Ru(II) complexes researchgate.netmdpi.comacs.org
Photoredox Catalysis Mild reaction conditions, use of visible light, green chemistry.Iridium and Ruthenium polypyridyl complexes, organic dyes acs.orgresearchgate.netacs.org
Multi-Component Reactions High efficiency, rapid assembly of complex molecules, diversity-oriented synthesis.Rh(III), Copper(I) acs.orgorganic-chemistry.org

Exploration of Underexplored Biological Targets for Isoquinolinone Derivatives

While isoquinolinones are well-known for their anticancer properties, their privileged structure can be adapted to interact with a wide range of other biological targets. nih.govresearchgate.net Future research is aimed at exploring these less-conventional targets to address unmet medical needs.

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. nih.gov The isoquinolinone scaffold has proven to be an effective template for developing kinase inhibitors. researchoutreach.orgnih.gov For instance, derivatives have been designed to target kinases like IKKβ, which is involved in inflammatory signaling, and p56lck, a key enzyme in T-cell activation. researchgate.netresearchgate.net Further exploration could lead to selective inhibitors for other kinases involved in neurodegenerative diseases or metabolic disorders.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for DNA repair. tandfonline.com Inhibitors of PARP are a successful class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). researchgate.net The isoquinolinone core mimics the nicotinamide (B372718) motif of the natural PARP substrate (NAD+), making it an excellent starting point for designing potent PARP inhibitors. tandfonline.comthieme-connect.comresearchgate.net Research is ongoing to develop isoquinolinone-based PARP inhibitors with improved selectivity and pharmacokinetic properties. nih.gov

Other Potential Targets: The structural versatility of isoquinolinones allows them to interact with a diverse set of biomolecules. Emerging research points to their potential as:

Antimicrobial agents: Targeting bacterial or fungal enzymes essential for survival. acs.org

Antiviral compounds: Inhibiting viral replication enzymes like proteases or polymerases.

Modulators of epigenetic targets: Influencing enzymes that control gene expression, such as histone deacetylases (HDACs) or methyltransferases.

DNA intercalators: Some isoquinoline (B145761) alkaloids can insert themselves between DNA base pairs, disrupting replication and transcription, a mechanism that could be further exploited. acs.org

Biological Target ClassSpecific ExampleTherapeutic AreaRef
Protein Kinases IKKβ, p56lck, PDK1Inflammation, Autoimmune Disease, Cancer researchgate.netresearchgate.netnih.gov
DNA Repair Enzymes PARP1, PARP2Cancer tandfonline.comnih.gov
Microbial Enzymes VariousInfectious Disease acs.org
Epigenetic Modulators HDACs, MethyltransferasesCancer, Genetic DisordersN/A

Rational Design of Next-Generation Isoquinolinone Therapeutics

To translate the potential of the isoquinolinone scaffold into effective medicines, researchers are increasingly relying on rational design strategies that combine computational methods with advanced chemical synthesis.

Structure-Activity Relationship (SAR) Studies: A cornerstone of drug design is the systematic investigation of how modifying a molecule's structure affects its biological activity. nih.govwikipedia.org For isoquinolinones, SAR studies involve synthesizing analogues with different substituents at various positions on the ring system—such as the bromine and fluorine atoms in 6-bromo-7-fluoro-2H-isoquinolin-1-one—and evaluating their potency and selectivity. nih.govnih.gov This iterative process provides crucial insights into the key chemical features required for optimal interaction with a biological target. acs.org

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying new drug leads. researchoutreach.org It involves screening small, low-molecular-weight chemical fragments to see if they bind to a target protein. lifechemicals.com Once binding fragments are identified, they can be grown, linked, or merged to create a more potent, lead-like molecule. nih.govlifechemicals.com The isoquinolinone core itself can be considered a valuable fragment, and FBDD approaches are being used to build novel inhibitors by elaborating on this scaffold. nih.govresearchgate.net

Computational Modeling: In silico techniques are indispensable in modern drug discovery. nih.govdrugtargetreview.com Molecular docking simulations can predict how different isoquinolinone derivatives will bind to the active site of a target protein, helping to prioritize which compounds to synthesize. acs.org Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical relationships between chemical structure and biological activity, enabling the prediction of a new compound's potency before it is even made. mdpi.com These computational tools accelerate the design-synthesize-test cycle, making the search for new drugs more efficient and cost-effective. drugtargetreview.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.